2,4-diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIAMINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of chromeno[2,3-b]pyridines, which are known for their versatile biological profiles and applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a one-pot process. A common synthetic route includes the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This method is advantageous as it avoids the need for purifying intermediate compounds, thus saving time and resources.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot synthesis methodology is favored due to its efficiency and eco-friendly nature. This approach ensures high atom economy and reduces the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,4-DIAMINO-5-(5-AMINO-3-OXO-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
- 2,4-DIAMINO-5-(1-HYDROXYNAPHTHALEN-2-YL)-5H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE
Uniqueness
What sets 2,4-DIAMINO-5-(2-CHLOROPHENYL)-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE apart is its unique structural features, such as the presence of a chlorophenyl group and a cyanide moiety.
Properties
Molecular Formula |
C21H19ClN4O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2,4-diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19ClN4O2/c1-21(2)7-13(27)16-14(8-21)28-20-17(18(24)11(9-23)19(25)26-20)15(16)10-5-3-4-6-12(10)22/h3-6,15H,7-8H2,1-2H3,(H4,24,25,26) |
InChI Key |
ZWJAWXZPMDOOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.